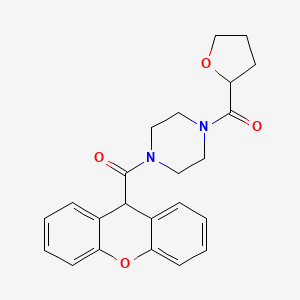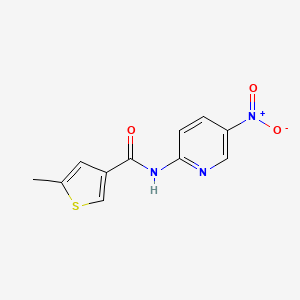
1-(tetrahydro-2-furanylcarbonyl)-4-(9H-xanthen-9-ylcarbonyl)piperazine
Übersicht
Beschreibung
1-(tetrahydro-2-furanylcarbonyl)-4-(9H-xanthen-9-ylcarbonyl)piperazine, also known as THXP, is a compound that has been extensively studied in scientific research. THXP is a fluorescent dye that has been widely used in biological and biomedical research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-(tetrahydro-2-furanylcarbonyl)-4-(9H-xanthen-9-ylcarbonyl)piperazine has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules. It has been used to study the interactions of proteins, DNA, and RNA in vitro and in vivo. This compound has also been used to label cells and tissues for imaging studies. In addition, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
The mechanism of action of 1-(tetrahydro-2-furanylcarbonyl)-4-(9H-xanthen-9-ylcarbonyl)piperazine is based on its ability to bind to biological molecules and emit fluorescence upon excitation. This compound is a hydrophobic molecule that can penetrate cell membranes and label intracellular structures. The fluorescence emitted by this compound can be detected using a fluorescence microscope or a flow cytometer.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular metabolism or alter cell viability. This compound has also been shown to be non-toxic and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(tetrahydro-2-furanylcarbonyl)-4-(9H-xanthen-9-ylcarbonyl)piperazine in lab experiments include its high sensitivity, low toxicity, and ease of use. This compound can be used to label a wide range of biological molecules and structures. However, there are some limitations to using this compound. It is not suitable for long-term imaging studies as it tends to photobleach quickly. In addition, this compound is not suitable for use in live animals as it is rapidly cleared from the body.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(tetrahydro-2-furanylcarbonyl)-4-(9H-xanthen-9-ylcarbonyl)piperazine in scientific research. One area of interest is the development of new this compound derivatives with improved fluorescence properties. Another area of interest is the use of this compound in drug discovery and development. This compound can be used to screen large libraries of compounds for their ability to bind to specific biological molecules. This compound can also be used to study the pharmacokinetics and pharmacodynamics of drugs in vivo. Overall, this compound is a valuable tool for scientific research and has many potential applications in the future.
Eigenschaften
IUPAC Name |
oxolan-2-yl-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-22(20-10-5-15-28-20)24-11-13-25(14-12-24)23(27)21-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)21/h1-4,6-9,20-21H,5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAWCHTZGPBPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4184570.png)
![2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184571.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184586.png)
![4-bromo-5-ethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184590.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184595.png)

![N-(3-pyridinylmethyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4184606.png)
![N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184611.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide hydrochloride](/img/structure/B4184615.png)

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4184631.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)
